
1-Tert-butylperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-tert-butylperylene typically involves the reaction of tert-butanol with 2-bromobenzene, followed by purification through distillation . This method ensures the high purity of the compound, which is crucial for its application in sensitive electronic devices. Industrial production methods often involve sublimation to achieve ultra-pure grades of the compound .
Análisis De Reacciones Químicas
1-Tert-butylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perylenequinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common reagents used in these reactions include halogens, lithium aluminum hydride, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe in studies of molecular orientation and dynamics in lipid membranes.
Biology: Its fluorescence properties make it useful in imaging and tracking biological processes.
Industry: Widely used in OLEDs to improve the efficiency and stability of electroluminescent devices.
Mecanismo De Acción
The mechanism of action of 1-tert-butylperylene in OLEDs involves thermally-activated delayed fluorescence (TADF) combined with efficient Förster resonant energy transfer (FRET) to a narrow fluorescent emitter . This process enhances the efficiency and color purity of the devices by encouraging rapid triplet harvesting and reducing non-emissive triplet states .
Comparación Con Compuestos Similares
1-Tert-butylperylene is compared with other perylene derivatives, such as:
Perylene: The parent compound, which is less hydrophobic and has different photophysical properties.
2,5,8,11-Tetra-tert-butylperylene: A similar compound with slight variations in the position of tert-butyl groups.
The uniqueness of this compound lies in its enhanced hydrophobicity and improved fluorescence properties, making it more suitable for specific applications in OLEDs and other electronic devices .
Propiedades
Número CAS |
135700-84-4 |
|---|---|
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-tert-butylperylene |
InChI |
InChI=1S/C24H20/c1-24(2,3)20-14-13-16-9-5-11-18-17-10-4-7-15-8-6-12-19(21(15)17)23(20)22(16)18/h4-14H,1-3H3 |
Clave InChI |
IVYAYAWSXINSEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



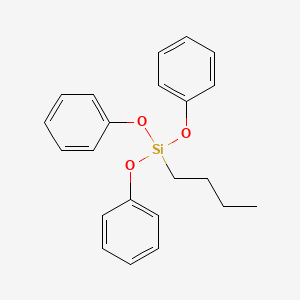
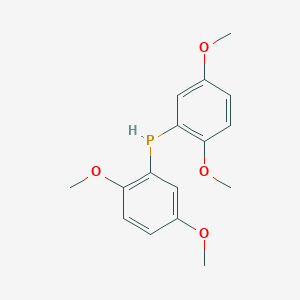
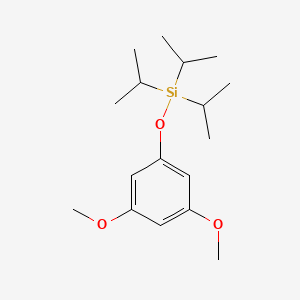

![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
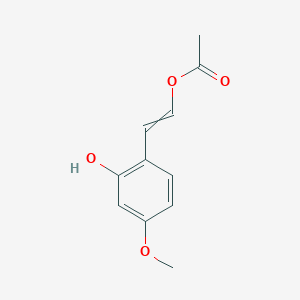
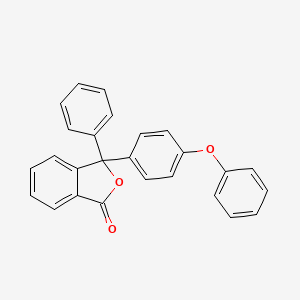
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
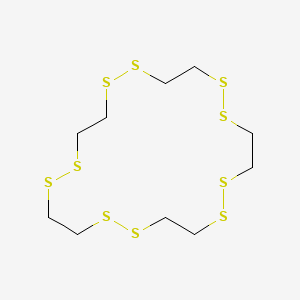

![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
